Strontium 2-hydroxybenzoate is an organic compound formed from strontium and salicylic acid, known for its applications in various scientific fields. It is categorized under the family of salicylates, which are derivatives of salicylic acid. Salicylic acid itself is a key precursor in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs. Strontium 2-hydroxybenzoate is particularly notable for its potential therapeutic properties and its role in medicinal chemistry.
Strontium 2-hydroxybenzoate can be synthesized through various methods, primarily involving the reaction of strontium carbonate or strontium chloride with salicylic acid. A common method includes:
The general reaction can be represented as follows:
This synthesis method allows for high yields and purity of the final product.
The molecular structure of strontium 2-hydroxybenzoate features a central strontium ion coordinated to two hydroxybenzoate groups. The structure can be depicted as follows:
Strontium 2-hydroxybenzoate participates in various chemical reactions typical of metal-organic compounds, including:
These reactions are crucial for understanding its stability and reactivity in different environments.
The mechanism of action of strontium 2-hydroxybenzoate involves its interaction with biological systems, particularly in mediating anti-inflammatory effects similar to those observed with salicylic acid derivatives. The compound likely acts by:
These mechanisms contribute to its potential therapeutic applications in treating inflammatory conditions.
Strontium 2-hydroxybenzoate has several scientific uses, including:
The rheological phase reaction method enables superior crystalline organization in strontium 2-hydroxybenzoate through precisely controlled solid-liquid interactions. This technique involves the intimate grinding of salicylic acid and strontium carbonate in a 1:2 molar ratio, followed by the addition of minimal water to form a homogenous solid-liquid rheological body. The mixture undergoes reaction at 100°C for 24 hours, yielding the dihydrate complex Sr(C₇H₅O₃)₂·2H₂O with defined monoclinic crystal structure [2] [5]. Characterization through X-ray diffraction confirms enhanced long-range molecular ordering compared to solution-based synthesis methods, attributable to the constrained molecular mobility within the rheological matrix. This constrained environment promotes preferential crystal orientation and reduces lattice defects. Post-synthesis washing with nonionic water and drying at 90°C for 5 hours preserves crystalline integrity while removing impurities, achieving yields exceeding 92% with pharmaceutical-grade purity [5]. The method's effectiveness stems from the uniform distribution of reactants in the rheological phase, which facilitates complete stoichiometric conversion that is often unattainable through conventional precipitation techniques.
Table 1: Crystallographic Parameters of Strontium 2-Hydroxybenzoate via Rheological Phase Synthesis
Parameter | Value | Characterization Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Hydration State | Dihydrate (2H₂O) | Elemental Analysis |
Space Group | P2₁/c | Rietveld Refinement |
Yield | 92-95% | Gravimetric Analysis |
Reaction Efficiency | >98% | HPLC Purity Assessment |
Low-temperature methodologies (≤50°C) prevent molecular degradation in thermally sensitive strontium carboxylate complexes while maintaining stringent pH control between 6.5-7.5. This approach is essential for preserving acid/base-labile functional groups such as the phenolic moiety in salicylic acid derivatives. The synthesis employs strontium chloride or carbonate reacted with 2-hydroxybenzoic acid in acetone-water cosolvent systems (3:1 v/v) under inert atmosphere [1] [4] [8]. Temperature maintenance below 50°C is achieved through jacketed reactors with precise coolant circulation, enabling reaction completion within 3 hours without thermal decomposition byproducts. The protocol demonstrates particular efficacy for ibuprofen derivatives of strontium, where higher temperatures would induce decarboxylation. pH monitoring via inline sensors ensures the avoidance of acidic conditions that protonate the salicylate anion or alkaline conditions that hydrolyze the ester-like coordination bonds [4]. Crystallization at 4°C yields pharmaceutical-grade material with impurity profiles meeting ICH Q3 standards, as verified through high-performance liquid chromatography showing less than 0.1% residual salicylic acid. This method achieves consistent yields of 88-90% while preserving the delicate β-dicarbonyl systems in ascorbate-stabilized formulations [1] [8].
Semi-continuous flow reactors and optimized rheological phase processes enable kilogram-scale production of strontium 2-hydroxybenzoate while preserving stoichiometric precision and crystallinity. The flow chemistry approach utilizes multiple injection points for strontium chloride and sodium salicylate solutions (0.5M concentration) into a temperature-modulated (45±0.5°C) reactor with 12-minute residence time [4]. This configuration achieves 95% yield in pilot-scale runs (5kg/batch) by maintaining supersaturation below critical nucleation thresholds through controlled addition rates. In-process monitoring via inline Raman spectroscopy confirms real-time reaction completion, reducing downstream purification burden. Alternatively, the rheological phase method scales linearly to 10kg batches by employing high-shear mixers for reactant homogenization and conveyor-belt drying systems that preserve hydrate integrity [2]. Critical quality attributes remain consistent across scales: X-ray diffraction analysis shows identical crystallinity indices (92-94%) between 100g and 10kg batches, while residual solvent levels (determined via GC headspace analysis) remain below ICH Class 2 limits (acetone <300ppm). The economic viability of these processes stems from reduced solvent consumption (8L/kg in flow systems vs. 30L/kg in batch) and 40% lower energy requirements compared to conventional reflux methods. Both approaches deliver material meeting pharmaceutical specifications: particle size distribution D90<50μm, heavy metals <10ppm, and microbial counts <100 CFU/g [4] [5].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: